![molecular formula C11H12ClNO7 B14238185 [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid CAS No. 439921-45-6](/img/structure/B14238185.png)
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid is a compound that combines two distinct chemical entities: a dioxolane derivative and a nitrobenzoic acid The dioxolane derivative is characterized by a five-membered ring containing two oxygen atoms and a chlorine substituent, while the nitrobenzoic acid features a benzene ring with a nitro group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method is the reaction of a dioxolane derivative with thionyl chloride (SOCl₂) to introduce the chlorine substituent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
For the preparation of 4-nitrobenzoic acid, nitration of benzoic acid is performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting nitrobenzoic acid is then purified by recrystallization.
Industrial Production Methods
Industrial production of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid involves scaling up the laboratory synthesis methods. Large-scale chlorination reactions are conducted in batch reactors with efficient cooling systems to manage the exothermic nature of the reactions. The nitration process for 4-nitrobenzoic acid is similarly scaled up, with continuous monitoring of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom in the dioxolane ring can be substituted with nucleophiles like hydroxide ions (OH⁻) to form hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 4-aminobenzoic acid from 4-nitrobenzoic acid.
Substitution: Formation of hydroxyl derivatives from the dioxolane ring.
科学的研究の応用
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitro group in 4-nitrobenzoic acid can undergo redox reactions, generating reactive intermediates that can modify cellular components and disrupt biological processes.
類似化合物との比較
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid can be compared with similar compounds such as:
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol: Lacks the nitrobenzoic acid moiety, making it less versatile in terms of chemical reactivity.
4-nitrobenzoic acid: Lacks the dioxolane ring, limiting its potential interactions with enzymes and receptors.
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-aminobenzoic acid: The amino group in place of the nitro group alters its redox properties and biological activity.
The uniqueness of this compound lies in its combination of a reactive dioxolane ring and a nitrobenzoic acid moiety, providing a versatile platform for various chemical and biological applications.
特性
CAS番号 |
439921-45-6 |
|---|---|
分子式 |
C11H12ClNO7 |
分子量 |
305.67 g/mol |
IUPAC名 |
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C4H7ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12;5-3-2-7-4(1-6)8-3/h1-4H,(H,9,10);3-4,6H,1-2H2/t;3-,4-/m.1/s1 |
InChIキー |
YAKAGZVNNOELDT-WKUSAUFCSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](O1)CO)Cl.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1C(OC(O1)CO)Cl.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
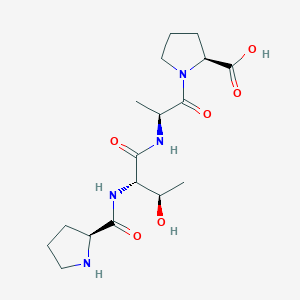
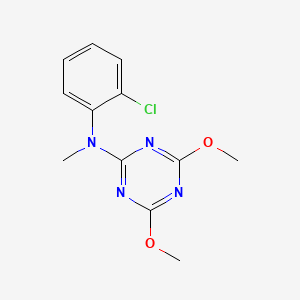
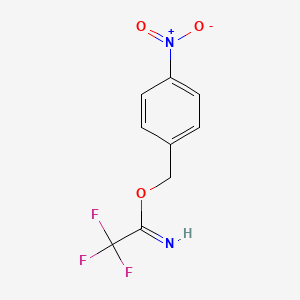
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
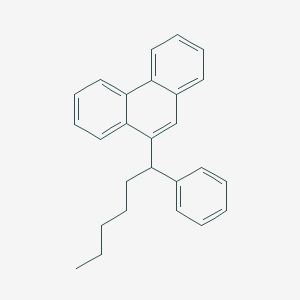
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)
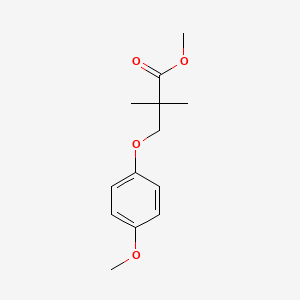
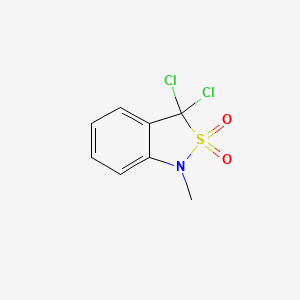

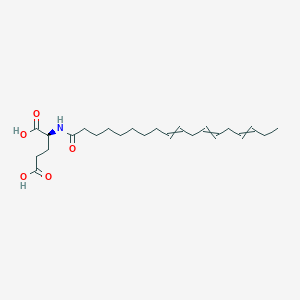
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
